molecular formula C27H44O3 B11939766 Calcitriol-13C3

Calcitriol-13C3

Cat. No.: B11939766
M. Wt: 419.6 g/mol
InChI Key: GMRQFYUYWCNGIN-SYUIRNBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calcitriol-13C3, also known as 1,25-dihydroxyvitamin D3-13C3, is a labeled form of calcitriol, the most active metabolite of vitamin D. This compound is used primarily in scientific research to study the metabolism and biological effects of vitamin D. The labeling with carbon-13 isotopes allows for precise tracking and quantification in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcitriol-13C3 involves the incorporation of carbon-13 isotopes into the calcitriol molecule. This is typically achieved through multi-step organic synthesis, starting from a suitable precursor that contains the carbon-13 isotopes. The synthetic route often involves hydroxylation reactions at specific positions on the vitamin D3 molecule to produce the active form, calcitriol .

Industrial Production Methods

Industrial production of this compound is similar to that of regular calcitriol but includes the use of carbon-13 labeled precursors. The process involves several steps of chemical synthesis, purification, and quality control to ensure the isotopic labeling is consistent and the final product is pure .

Chemical Reactions Analysis

Types of Reactions

Calcitriol-13C3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which are useful for studying the metabolic pathways and biological effects of vitamin D .

Scientific Research Applications

Calcitriol-13C3 has a wide range of applications in scientific research:

    Chemistry: Used to study the chemical properties and reactions of vitamin D metabolites.

    Biology: Helps in understanding the role of vitamin D in cellular processes, including cell differentiation and apoptosis.

    Medicine: Used in research on diseases related to vitamin D deficiency, such as osteoporosis, rickets, and certain cancers.

    Industry: Employed in the development of vitamin D supplements and fortified foods

Mechanism of Action

Calcitriol-13C3 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes. Upon binding to VDR, the calcitriol-VDR complex interacts with retinoid X receptor (RXR) to form a heterodimer. This complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, regulating their transcription. This mechanism is crucial for maintaining calcium and phosphate homeostasis, as well as modulating immune responses and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Calcitriol-13C3 is unique due to its isotopic labeling, which allows for precise tracking and quantification in biological systems. This makes it an invaluable tool in research, providing insights into the metabolism and biological effects of vitamin D that are not possible with unlabeled compounds .

Properties

Molecular Formula

C27H44O3

Molecular Weight

419.6 g/mol

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-(113C)methyl(6,7-13C2)heptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25+,27-/m1/s1/i3+1,4+1,26+1

InChI Key

GMRQFYUYWCNGIN-SYUIRNBGSA-N

Isomeric SMILES

C[C@H](CCC[13C]([13CH3])([13CH3])O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Origin of Product

United States

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